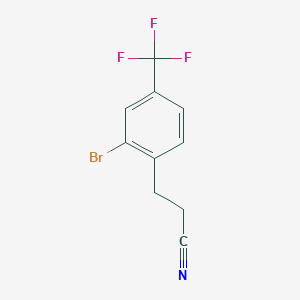

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile

Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile is an organobromine compound featuring a propanenitrile backbone attached to a substituted phenyl ring. The phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₀H₇BrF₃N, with a molecular weight of 278.07 g/mol. The bromine and trifluoromethyl substituents enhance its reactivity in cross-coupling reactions, while the nitrile group may facilitate further functionalization via hydrolysis or reduction .

Properties

Molecular Formula |

C10H7BrF3N |

|---|---|

Molecular Weight |

278.07 g/mol |

IUPAC Name |

3-[2-bromo-4-(trifluoromethyl)phenyl]propanenitrile |

InChI |

InChI=1S/C10H7BrF3N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2H2 |

InChI Key |

NEGQNPOQLQRWPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and the nitrile group. One common method involves the use of bromine and a suitable catalyst to brominate the precursor compound. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The nitrile group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Propanenitrile Derivatives with Aromatic Substitutions

Target Compound :

- Substituents : 2-bromo, 4-trifluoromethyl on phenyl ring.

- Key Features : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the nitrile group. Bromine at the ortho position may sterically hinder certain reactions while directing electrophilic substitution patterns.

- Compound from : Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- (CAS 64071-85-8) : Substituents: 2-bromo, 4-nitro on phenyl ring; additional azo (-N=N-) and phenylethylamino groups. The extended aromatic system may increase molecular rigidity compared to the target compound.

Broflanilide ()

- Substituents : 2-bromo and 4-(perfluoropropan-2-yl) groups on its phenyl ring .

- Key Features : The bromine and fluorinated alkyl groups enhance lipophilicity and resistance to metabolic degradation, critical for its insecticidal activity. This highlights the broader role of bromo-trifluoromethyl motifs in agrochemical design.

Data Table: Comparative Analysis

Research Findings and Trends

Electrophilicity and Reactivity :

- The trifluoromethyl group in the target compound increases the nitrile's electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to the nitro-azo compound in , where conjugation may stabilize the nitrile .

- Bromine at the ortho position may reduce steric accessibility in cross-coupling reactions compared to para-substituted analogs.

Thermal and Chemical Stability :

- Fluorinated groups (e.g., -CF₃ in the target compound, perfluoroisopropyl in Broflanilide) enhance thermal stability and resistance to oxidation, critical for agrochemical applications .

Applications :

- The target compound’s nitrile group is versatile for synthesizing amines, carboxylic acids, or heterocycles.

- ’s compound, with an azo group, is more suited for dye chemistry or photo-switching materials .

Biological Activity

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, alongside a propanenitrile chain. Its unique structure lends itself to various applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is , with a molecular weight of approximately 292.08 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination of a suitable phenyl precursor followed by the introduction of the nitrile group. Common methods include:

- Bromination : Using bromine or brominating agents to introduce the bromine atom onto the phenyl ring.

- Nitrile Formation : Employing reactions such as nucleophilic substitutions to convert alkyl halides into nitriles.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating significant potency . The mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound X | 0.126 | MDA-MB-231 (TNBC) |

| Positive Control (5-FU) | 17.02 | MCF-7 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways relevant to cancer progression and inflammation.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can effectively inhibit cell growth in various cancer cell lines, showcasing its potential as a therapeutic agent.

- In Vivo Models : Animal studies are necessary to evaluate the efficacy and safety profile of this compound in living organisms, particularly concerning its pharmacokinetics and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.